molecular formula C12H17NO2S B8443073 Ethyl 4-(2-aminophenylthio)butyrate

Ethyl 4-(2-aminophenylthio)butyrate

Cat. No.: B8443073
M. Wt: 239.34 g/mol
InChI Key: UTMYGYIZUCXDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-aminophenylthio)butyrate is a sulfur-containing ester derivative characterized by a butyrate backbone substituted with a 2-aminophenylthio group at the fourth carbon. The 2-aminophenylthio group introduces sulfur and aromatic amine functionalities, which may enhance biological activity, alter solubility, and influence reactivity compared to simpler esters like ethyl butyrate .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

ethyl 4-(2-aminophenyl)sulfanylbutanoate

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9,13H2,1H3

InChI Key

UTMYGYIZUCXDON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCSC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 4-(2-aminophenylthio)butyrate and Analogs

Compound Substituent(s) Functional Groups CAS No.
This compound 2-aminophenylthio at C4 Ester, thioether, aromatic amine Not available
Ethyl butyrate None Ester 105-54-4
Ethyl 4-(acetylthio)butyrate Acetylthio at C4 Ester, thioester 104228-51-5
U0126 (1,4-diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene) 2-aminophenylthio groups Thioether, aromatic amine, nitrile 109511-58-2

Key Observations :

  • Thioether-containing compounds (e.g., Ethyl 4-(acetylthio)butyrate) exhibit enhanced stability over thioesters but may show different reactivity profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Solubility Molecular Weight (g/mol)
Ethyl butyrate 120-121 Organic solvents, low H2O 116.16
Ethyl 4-(acetylthio)butyrate Not reported Organic solvents 190.26
U0126 Not reported DMSO, DMF 484.60

Key Observations :

  • This compound is expected to have a higher molecular weight (~250–300 g/mol) and lower water solubility than ethyl butyrate due to the bulky aromatic thioether group .
  • The presence of sulfur and aromatic amines may increase boiling points and alter solubility in polar aprotic solvents (e.g., DMSO) .

Key Observations :

  • This compound may share applications in pharmaceuticals (e.g., enzyme inhibition) due to structural similarity to U0126, a known MEK/ERK inhibitor .
  • The aromatic amine group could impart toxicity concerns, necessitating rigorous safety evaluations .

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